molecular formula C45H48O12 B14135639 Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate

Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate

Cat. No.: B14135639
M. Wt: 780.9 g/mol
InChI Key: AIACBHRMJAGWDZ-UHFFFAOYSA-N
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Description

Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate is a complex organic compound characterized by its multiple ethoxycarbonyl groups and a highly substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate is unique due to its highly substituted benzene ring and multiple ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired .

Properties

Molecular Formula

C45H48O12

Molecular Weight

780.9 g/mol

IUPAC Name

diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C45H48O12/c1-10-52-40(46)31-16-28(17-32(22-31)41(47)53-11-2)37-25(7)38(29-18-33(42(48)54-12-3)23-34(19-29)43(49)55-13-4)27(9)39(26(37)8)30-20-35(44(50)56-14-5)24-36(21-30)45(51)57-15-6/h16-24H,10-15H2,1-9H3

InChI Key

AIACBHRMJAGWDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C2=C(C(=C(C(=C2C)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC)C)C4=CC(=CC(=C4)C(=O)OCC)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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